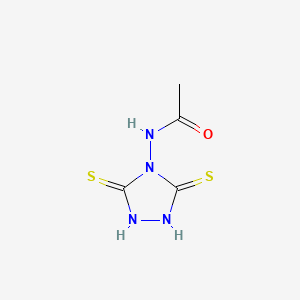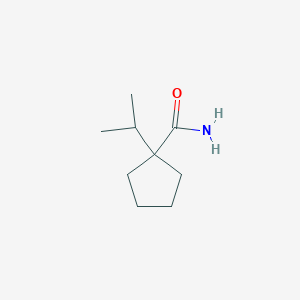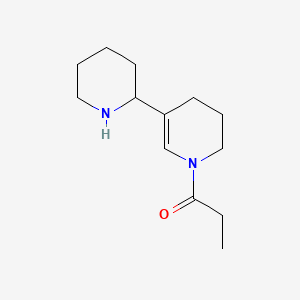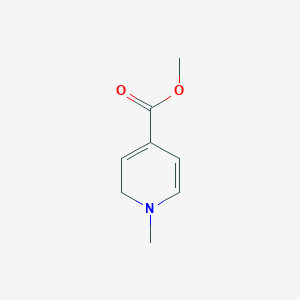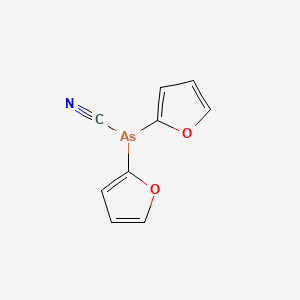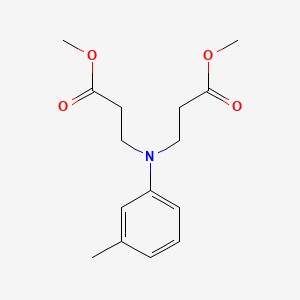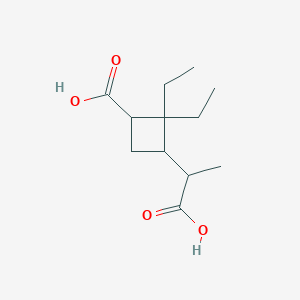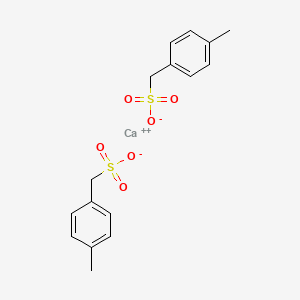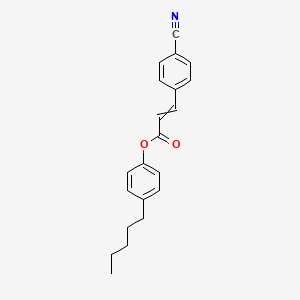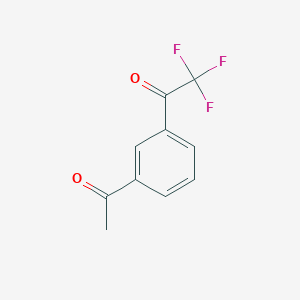![molecular formula C15H9Cl2N3O5S B13798028 5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798028.png)
5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes chloro, nitro, and carbamothioylamino groups attached to a benzoic acid core. Its molecular formula is C14H8Cl2N2O5S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 2-chlorobenzoic acid to form 2-chloro-5-nitrobenzoic acid. This intermediate is then subjected to a series of reactions, including chlorination, amidation, and thiolation, to introduce the carbamothioylamino group and form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions
Major Products
The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in different chemical syntheses.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The compound’s nitro and chloro groups enable it to bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-nitrobenzoic acid
- 4-Chlorobenzoic acid
- 2-Chloro-5-nitrobenzonitrile
Uniqueness
Compared to similar compounds, 5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C15H9Cl2N3O5S |
|---|---|
Molekulargewicht |
414.2 g/mol |
IUPAC-Name |
5-chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H9Cl2N3O5S/c16-7-1-4-12(10(5-7)14(22)23)18-15(26)19-13(21)9-3-2-8(20(24)25)6-11(9)17/h1-6H,(H,22,23)(H2,18,19,21,26) |
InChI-Schlüssel |
SVAJKUBJRWEQTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo-](/img/structure/B13797953.png)
![Acetamide,2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(trioxidochloro)phenyl]ethyl]-,rel-](/img/structure/B13797959.png)
